(R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride
Overview
Description
®-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H12ClNO2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 4-chlorophenylsulfonyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the sulfonyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)sulfonyl]pyrrolidine: A closely related compound with similar chemical properties.
Bis(4-chlorophenyl)sulfone: Another sulfonyl-containing compound with different structural features.
Uniqueness
®-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride is unique due to its specific combination of a pyrrolidine ring and a 4-chlorophenylsulfonyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
Biological Activity
(R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by diverse research findings and case studies.
The compound has the following chemical structure and properties:
- IUPAC Name: this compound
- Molecular Formula: C10H13Cl2NO2S
- Molecular Weight: 272.19 g/mol
- CAS Number: 20217854
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Pyrrolidine Ring: The pyrrolidine structure is formed through cyclization reactions involving appropriate precursors.
- Sulfonylation Reaction: The introduction of the sulfonyl group is achieved via electrophilic substitution using a sulfonyl chloride derivative.
- Hydrochloride Salt Formation: The final step involves protonation to form the hydrochloride salt, enhancing solubility for biological assays.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammatory cytokine levels such as IL-6 and TNF-alpha .
- Receptor Modulation: It acts as a modulator for certain receptors, including serotonin receptors, which may influence neurotransmitter release and neuronal activity .
Therapeutic Applications
Research indicates several therapeutic areas where this compound could be beneficial:
- Anti-inflammatory Effects: Studies have demonstrated its potential in reducing inflammation in cellular models, suggesting utility in treating conditions like arthritis and other inflammatory diseases .
- Anticancer Properties: Preliminary findings suggest that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology .
Case Study 1: Anti-inflammatory Activity
A study evaluated the effects of this compound on IL-6 expression in human cell lines. The results indicated a significant reduction in IL-6 levels when treated with the compound compared to controls, highlighting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound exhibited selective cytotoxicity against breast cancer cell lines with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. This suggests that it may be effective in cancer treatment protocols .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(3R)-3-(4-chlorophenyl)sulfonylpyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLAJKQLHYULKK-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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